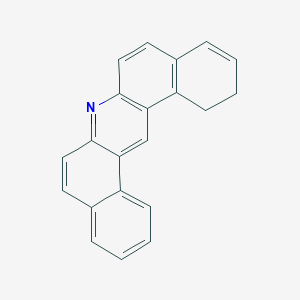

1,2-Dihydrodibenz(a,j)acridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dihydrodibenz(a,j)acridine, also known as dibenzacridine or DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical structure and potential applications in various fields. This compound is a derivative of acridine and contains two fused benzene rings, which give it its distinctive shape and properties.

Wirkmechanismus

The mechanism of action of 1,2-Dihydrodibenz(a,j)acridine is primarily attributed to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By binding to the enzyme, 1,2-Dihydrodibenz(a,j)acridinene prevents the unwinding of DNA strands, leading to the formation of DNA breaks and ultimately cell death. Additionally, 1,2-Dihydrodibenz(a,j)acridinene has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 1,2-Dihydrodibenz(a,j)acridine are primarily related to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. In vitro studies have shown that 1,2-Dihydrodibenz(a,j)acridinene exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. However, the compound has also been found to be toxic to normal cells, highlighting the need for further investigation into its selectivity and toxicity profiles.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1,2-Dihydrodibenz(a,j)acridine in lab experiments include its unique chemical structure, potent cytotoxicity against cancer cells, and potential applications in various fields. However, the compound also has some limitations, including its toxicity to normal cells, potential environmental impact, and limited availability.

Zukünftige Richtungen

There are several future directions for research on 1,2-Dihydrodibenz(a,j)acridine, including:

1. Investigation of its selectivity and toxicity profiles in vivo and in clinical trials.

2. Development of novel synthetic methods for the production of 1,2-Dihydrodibenz(a,j)acridinene derivatives with improved properties.

3. Exploration of its potential applications in other fields, such as energy storage and catalysis.

4. Investigation of its environmental fate and impact, including its persistence in soil and water.

5. Development of targeted drug delivery systems for 1,2-Dihydrodibenz(a,j)acridinene-based anticancer agents.

Conclusion

In conclusion, 1,2-Dihydrodibenz(a,j)acridine is a unique compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Its mechanism of action is primarily attributed to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. While there are some limitations to its use, there are also several future directions for research on 1,2-Dihydrodibenz(a,j)acridinene and its derivatives. Further investigation into this compound could lead to the development of novel anticancer agents, organic semiconductors, and other innovative materials.

Synthesemethoden

The synthesis of 1,2-Dihydrodibenz(a,j)acridine has been achieved through various methods, including the Povarov reaction, the Buchwald-Hartwig coupling reaction, and the Suzuki-Miyaura coupling reaction. The Povarov reaction involves the condensation of aniline, formaldehyde, and an alkyne to form the 1,2-Dihydrodibenz(a,j)acridinene scaffold. The Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction are palladium-catalyzed cross-coupling reactions that allow for the formation of the 1,2-Dihydrodibenz(a,j)acridinene ring system.

Wissenschaftliche Forschungsanwendungen

1,2-Dihydrodibenz(a,j)acridine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1,2-Dihydrodibenz(a,j)acridinene has been investigated as a potential anticancer agent due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. In materials science, 1,2-Dihydrodibenz(a,j)acridinene has been used as a building block for the synthesis of organic semiconductors and optoelectronic devices. In environmental science, 1,2-Dihydrodibenz(a,j)acridinene has been identified as a potential environmental pollutant due to its persistence in soil and water.

Eigenschaften

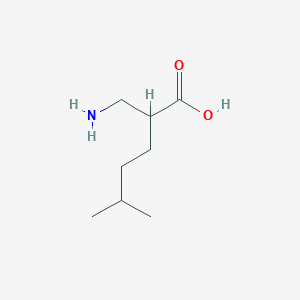

CAS-Nummer |

106589-50-8 |

|---|---|

Produktname |

1,2-Dihydrodibenz(a,j)acridine |

Molekularformel |

C21H15N |

Molekulargewicht |

281.3 g/mol |

IUPAC-Name |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |

InChI |

InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |

InChI-Schlüssel |

DWBOIABARBCRSQ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |

Kanonische SMILES |

C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |

Andere CAS-Nummern |

106589-50-8 |

Synonyme |

1,2-DIHYDRODIBENZ(A,J)ACRIDINE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)